![molecular formula C14H18F2N2 B13722789 {[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-indole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using larger reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2-Difluoroethyl)-1H-imidazol-2-amine
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
Uniqueness
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine is unique due to its specific indole structure combined with the difluoroethyl and propylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H18F2N2 |
|---|---|
Peso molecular |
252.30 g/mol |
Nombre IUPAC |
N-[[1-(2,2-difluoroethyl)indol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C14H18F2N2/c1-2-7-17-9-11-4-3-5-13-12(11)6-8-18(13)10-14(15)16/h3-6,8,14,17H,2,7,9-10H2,1H3 |
Clave InChI |
RNZPVAWBETXRSA-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=C2C=CN(C2=CC=C1)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


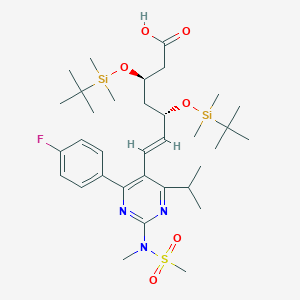
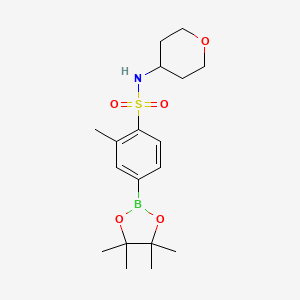
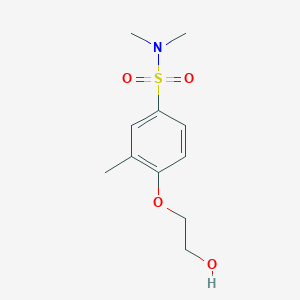
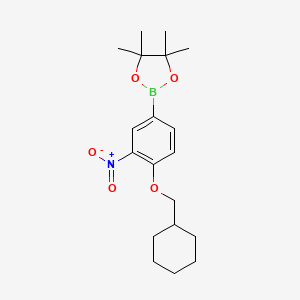
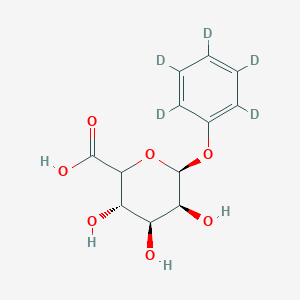
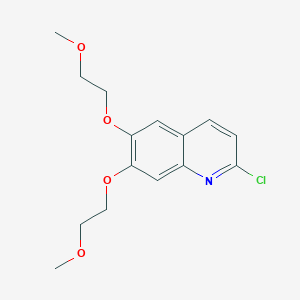
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
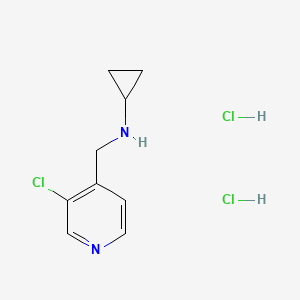
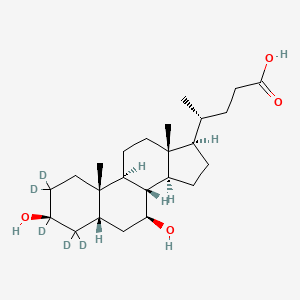
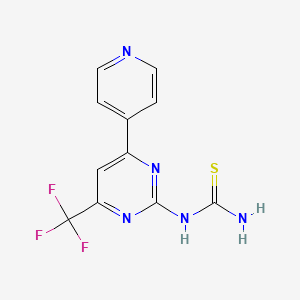
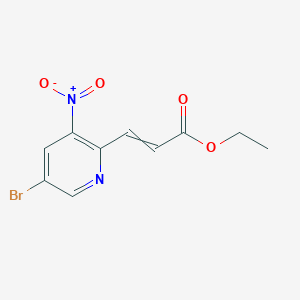

![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
